![molecular formula C15H15ClN4O2S B2454996 8-[(2-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897454-30-7](/img/structure/B2454996.png)
8-[(2-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For example, methanesulfonyl chloride is used to make methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, depending on their functional groups. For instance, methanesulfonyl chloride is highly reactive and is used as a precursor to many compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and reactivity, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Environmental Health Implications
Research on compounds similar to 8-[(2-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione often focuses on their environmental presence and potential health impacts. For example, a study on the distribution of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in human tissues suggests differential distribution patterns in the liver compared to other tissues, highlighting the complexities of environmental contaminant metabolism in humans (Chu et al., 2003).
Pharmacokinetics and Metabolism
Pharmacokinetic studies, such as those involving accelerator mass spectrometry (AMS) for measuring low-dose pharmacokinetics of new drugs, can provide insight into the metabolism and distribution of complex molecules. A study on the farnesyl transferase inhibitor R115777 using AMS demonstrated its utility in tracing the disposition of drugs with similar complexity, facilitating a better understanding of their metabolism (Garner et al., 2002).
Pharmacogenetics
The field of pharmacogenetics explores how genetic variations affect individual responses to drugs. Research on thiopurine methyltransferase (TPMT), which metabolizes thiopurine drugs, reveals significant genetic polymorphisms affecting drug metabolism. Understanding these genetic factors can improve drug efficacy and safety by tailoring treatments to individual genetic profiles. One study highlights the correlation between erythrocyte TPMT activity and 6-thioguanine nucleotide concentrations, showing the genetic basis for variations in drug response (Lennard et al., 1987).
Mecanismo De Acción
Target of Action
It is known that similar compounds target the ephrin receptor (eph) family of proteins, which are overexpressed in some cancers .
Mode of Action
This could involve binding to the target proteins and modulating their activity, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
Given the potential targeting of eph proteins, it is plausible that the compound could influence pathways related to cell proliferation, migration, and angiogenesis, which are often associated with cancer progression .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target sites .
Result of Action
Given its potential interaction with eph proteins, it may lead to changes in cell behavior, such as reduced proliferation or migration, which could potentially inhibit tumor growth .
Safety and Hazards
Propiedades
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUNKUSMLDCFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)
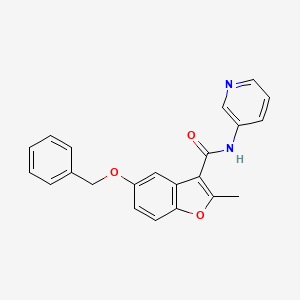
![2-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2454915.png)
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)
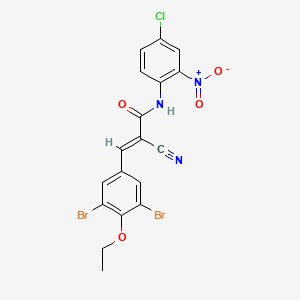
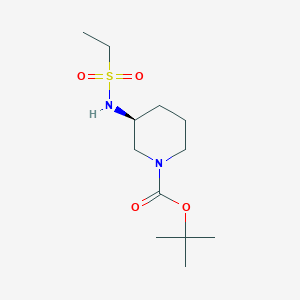
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea](/img/structure/B2454922.png)
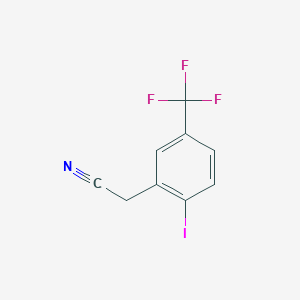
![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e](/img/structure/B2454925.png)
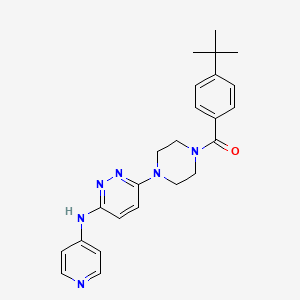
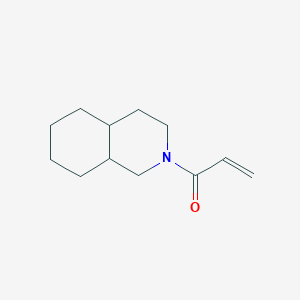
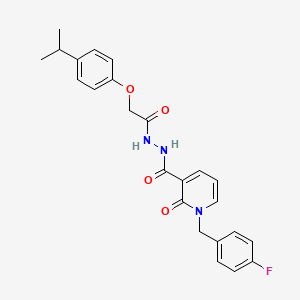
![4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2454934.png)
